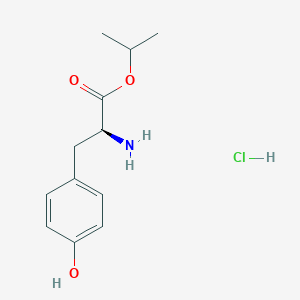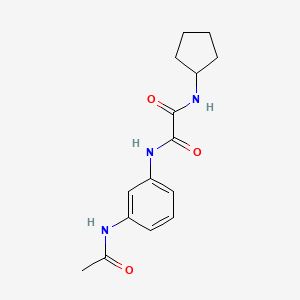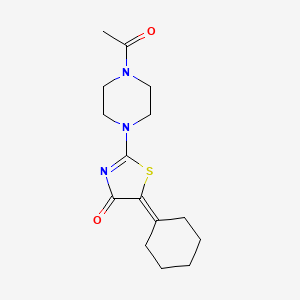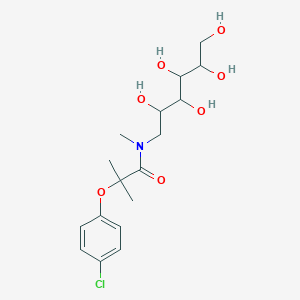
propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, also known as isopropyl L-tyrosinate hydrochloride, is a chemical compound with the CAS Number: 38589-95-6 . It has a molecular weight of 259.73 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H17NO3.ClH/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9;/h3-6,8,11,14H,7,13H2,1-2H3;1H/t11-;/m0./s1 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H18ClNO3 . It is a powder and is stored at 4 degrees Celsius . More detailed physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.科学的研究の応用
Fluorescent Biomarkers Development
Research by Pelizaro et al. (2019) on amphiphilic triazoanilines synthesized from cardanol and glycerol, similar in structure to propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, highlights their photophysical properties. These properties allow their use in developing fluorescent biomarkers for biodiesel quality control. The study evaluated the toxic effects of these compounds across various biological models, demonstrating low acute toxicity and suggesting their potential for safe environmental exposure as fluorescent markers (Pelizaro et al., 2019).
Corrosion Inhibition
Olasunkanmi and Ebenso (2019) investigated quinoxaline-based propanones as corrosion inhibitors for mild steel in hydrochloric acid. Their study showcases the potential of certain propanone derivatives, structurally related to propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, in reducing the corrosion rate through a mixed-type inhibitory action (Olasunkanmi & Ebenso, 2019).
Uterine Relaxants
Viswanathan et al. (2005) designed and synthesized novel compounds based on the pharmacophore for potent uterine relaxant activity. These compounds, which share functional groups with propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, exhibited significant uterine relaxant activity, hinting at their potential applications in managing preterm labor (Viswanathan, Kodgule, & Chaudhari, 2005).
Antimalarial Activity
Werbel et al. (1986) conducted a study on a series of compounds related to propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, demonstrating significant antimalarial activity against Plasmodium berghei in mice. This research suggests the potential of such compounds in developing new antimalarial drugs (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9;/h3-6,8,11,14H,7,13H2,1-2H3;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEDQTSSCGSNGS-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B2721152.png)

![N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2721154.png)
![2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/structure/B2721156.png)
![1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2721157.png)
![8-(3-Fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2721160.png)


![2'-Phenyl-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2721165.png)


![2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B2721170.png)

![2-[(2,4,4-Trimethylpentan-2-ylamino)methylidene]propanedinitrile](/img/structure/B2721172.png)